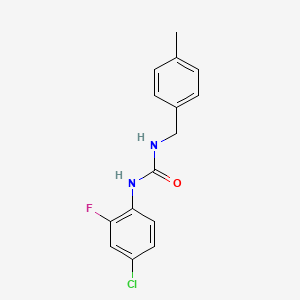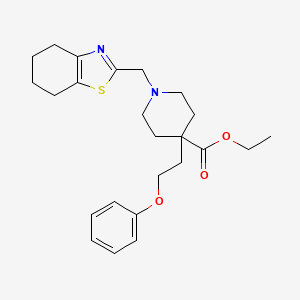![molecular formula C18H15BrN2O2 B4898766 7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4898766.png)
7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, also known as BNPCQ, is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has a unique structure that makes it an interesting subject for investigation. In
作用机制
The mechanism of action of 7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not fully understood, but it is believed to involve the inhibition of cellular processes that are necessary for the growth and survival of cancer cells and the malaria parasite. 7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to inhibit the activity of certain enzymes that are involved in these processes, which may explain its anticancer and antimalarial properties.
Biochemical and Physiological Effects:
7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and the malaria parasite. Additionally, 7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have a low toxicity profile, which makes it a promising candidate for further investigation.
实验室实验的优点和局限性
7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized on a large scale. Additionally, 7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has a low toxicity profile, which makes it safe for use in in vitro and in vivo experiments. However, there are also limitations to the use of 7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in lab experiments. This compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the investigation of 7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One area of research could focus on the development of more efficient synthesis methods for this compound. Additionally, further investigation is needed to fully understand the mechanism of action of 7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline and its potential applications in the treatment of cancer and malaria. Finally, 7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline could be investigated for its potential as a fluorescent probe for the detection of other metal ions.
合成方法
The synthesis of 7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves a multistep process that includes the reaction of 4-nitrobenzaldehyde with cyclopentadiene to form a Diels-Alder adduct. This adduct is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the final product, 7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The synthesis of 7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been optimized to increase yield and purity, and it is now possible to produce this compound on a large scale.
科学研究应用
7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been studied for its potential applications in scientific research. This compound has been shown to have anticancer properties and has been investigated for its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an antimalarial agent, as it has been shown to be effective against the malaria parasite. Additionally, 7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been studied for its potential as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c19-12-6-9-15-14-2-1-3-16(14)18(20-17(15)10-12)11-4-7-13(8-5-11)21(22)23/h1-2,4-10,14,16,18,20H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKHCPCGKDSXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=CC(=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-(4-nitrophenyl)-3,4,5,3a,9b-pentahydrocyclopenta[1,2-c]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

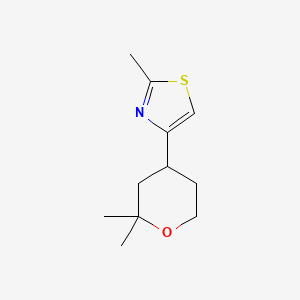
![dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate](/img/structure/B4898691.png)

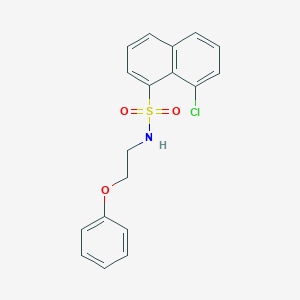
![4-chloro-N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B4898705.png)
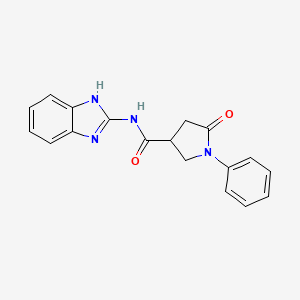
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-chlorobenzamide](/img/structure/B4898723.png)
![N'-{3-methoxy-4-[(3-methoxybenzyl)oxy]benzylidene}-3-nitrobenzenesulfonohydrazide](/img/structure/B4898733.png)
![2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol](/img/structure/B4898738.png)

![3-[5-(4-bromophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4898750.png)
![2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4898755.png)
